molecular formula C23H16ClN3S B2726896 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE CAS No. 1223774-32-0

4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE

Cat. No.: B2726896
CAS No.: 1223774-32-0
M. Wt: 401.91
InChI Key: GEILLOMYGFHZIU-UHFFFAOYSA-N
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Description

4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is part of the pyrazolo[1,5-a]pyrazine family, known for its diverse biological activities and potential therapeutic uses.

Preparation Methods

The synthesis of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-chlorobenzyl chloride and 1-naphthylamine.

    Formation of Intermediate: The 4-chlorobenzyl chloride is reacted with sodium thiolate to form 4-chlorobenzyl thiol. This intermediate is then reacted with 1-naphthylamine to form the desired pyrazolo[1,5-a]pyrazine ring system.

    Cyclization: The final step involves cyclization of the intermediate to form this compound under specific reaction conditions, typically involving a base and a suitable solvent.

Chemical Reactions Analysis

4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.

Scientific Research Applications

4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential biological activity, making it a candidate for studies related to antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including drug development.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE can be compared with other similar compounds, such as:

    4-[(4-Chlorobenzyl)thio]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine: This compound has a similar structure but with an ethoxyphenyl group instead of a naphthyl group.

    4-[(4-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine: This compound has a methylphenyl group instead of a naphthyl group.

    4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine: This compound has a fluorophenyl group instead of a naphthyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3S/c24-18-10-8-16(9-11-18)15-28-23-22-14-21(26-27(22)13-12-25-23)20-7-3-5-17-4-1-2-6-19(17)20/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEILLOMYGFHZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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